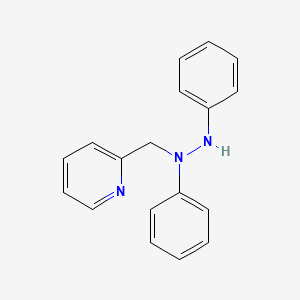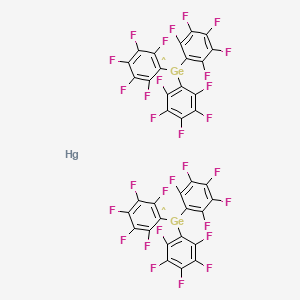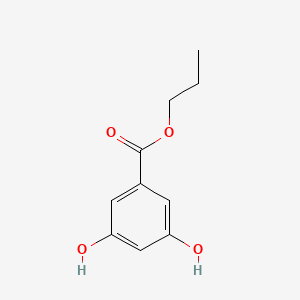![molecular formula C19H24N2O2 B14683266 1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene CAS No. 39350-56-6](/img/structure/B14683266.png)
1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene is an organic compound characterized by its unique structure, which includes a heptyloxy group and a phenyl-ONN-azoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene typically involves the following steps:
Formation of the Heptyloxy Group: The heptyloxy group can be introduced through the reaction of heptanol with a suitable benzene derivative under acidic or basic conditions.
Introduction of the Phenyl-ONN-Azoxy Group: This step involves the reaction of a phenylhydrazine derivative with a nitroso compound to form the azoxy group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens or nitro groups on the benzene ring.
Scientific Research Applications
1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The azoxy group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The heptyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
1-(Heptyloxy)-4-nitrobenzene: Similar structure but with a nitro group instead of the azoxy group.
1-(Heptyloxy)-4-aminobenzene: Contains an amino group instead of the azoxy group.
1-(Heptyloxy)-4-hydroxybenzene: Features a hydroxy group in place of the azoxy group.
Uniqueness: 1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties. The combination of the heptyloxy and azoxy groups provides a balance of lipophilicity and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
39350-56-6 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4-heptoxyphenyl)imino-oxido-phenylazanium |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-5-9-16-23-19-14-12-17(13-15-19)20-21(22)18-10-7-6-8-11-18/h6-8,10-15H,2-5,9,16H2,1H3 |
InChI Key |
PHCJHMNUJVEVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


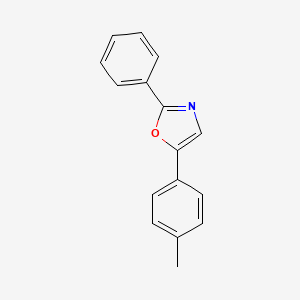

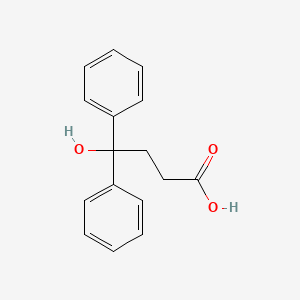
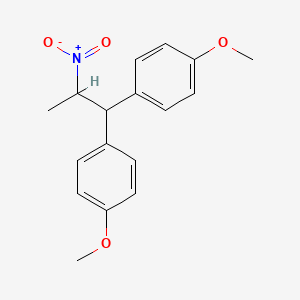
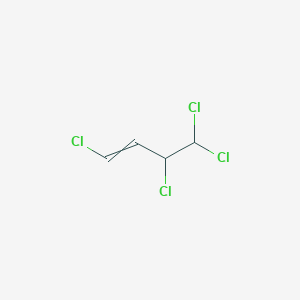

![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)

![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)

